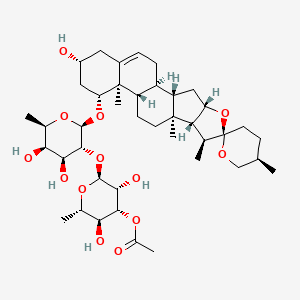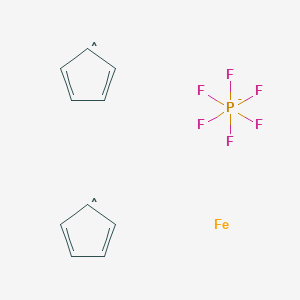
CERIUM MOLYBDENUM OXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cerium molybdenum oxide can be achieved through various methods, including simple grinding and hydrothermal techniques. Bansode et al. (2020) demonstrated a straightforward method to synthesize ceria-molybdenum mixed metal oxide catalysts using a simple grinding method, which was then characterized by FT-IR, XRD, SEM, and EDX techniques (Bansode et al., 2020).
Molecular Structure Analysis
The molecular structure of cerium molybdenum oxides has been extensively studied through spectroscopic investigations. Barr et al. (1983) conducted a detailed X-ray photoelectron, i.r., and Raman spectral study of Ce2(MoO4)3 and several novel cerium molybdenum oxides, which are of particular interest due to their expected active role in industrial catalysts (Barr et al., 1983).
Chemical Reactions and Properties
Ceria-molybdenum oxides exhibit remarkable catalytic activities due to their unique acid–base properties, closely related to their surface structure. The surface chemistry of cerium oxide and its mixed forms has been reviewed by Mullins (2015), highlighting its critical role in automotive three-way catalysts and other catalytic processes involving organic oxygenates and the water–gas shift reaction (Mullins, 2015).
Physical Properties Analysis
The physical properties of cerium molybdenum oxide, such as structural phases, functional groups, and transitions, can be determined using various techniques. Magdalane et al. (2018) focused on erbium-doped ceria nanoparticles, showcasing the structural and physical characterization of cerium molybdenum oxides (Magdalane et al., 2018).
Chemical Properties Analysis
The chemical properties of cerium molybdenum oxide are influenced by its ability to undergo redox reactions, contributing to its catalytic and antioxidant properties. Heckert et al. (2008) explored the Fenton-like reaction catalyzed by cerium with hydrogen peroxide, demonstrating the redox-cycling capabilities of cerium and its potential for generating damaging oxygen radicals (Heckert et al., 2008).
科学的研究の応用
Enhanced Electrochromism
Cerium doped molybdenum oxide thin films demonstrate enhanced electrochromic properties. These films, prepared using a sol-gel dip coating method, exhibit significant changes in optical transmittance and high anodic diffusion coefficients, making them suitable for applications in smart windows and display technologies (Dhanasankar, Purushothaman, & Muralidharan, 2010).
Spectroscopic Properties and Catalytic Application
Cerium molybdenum oxides exhibit unique spectroscopic characteristics, relevant for their roles in industrial catalysts, such as in acrylonitrile production. Their valence distribution and structural properties, including mixed polyhedral arrangements, are key to their catalytic functionality (Barr et al., 1983).
Versatility in High-Value Applications
Molybdenum oxides, including cerium variants, are versatile due to their chemical and physical characteristics, finding use in optical, electronic, catalytic, and energy systems. Their tunability, based on variations in oxidation states, allows for broad applicability in various high-value research and commercial fields (De Castro et al., 2017).
Catalysis in Organic Synthesis
Ceria-molybdenum mix metal oxide has shown efficacy as a recyclable catalyst in organic synthesis reactions, like the Hantzsch condensation, indicating its potential in sustainable chemistry applications (Bansode et al., 2020).
Applications in Thermal-Catalytic Cracking
Mixed molybdenum and cerium oxides supported on silica-alumina show promise as catalysts in thermal-catalytic cracking (TCC) of hydrocarbons, with the addition of cerium enhancing the production of light olefins (Al-yassir & Mao, 2006).
Corrosion Resistance in Coatings
Ni/cerium molybdenum oxide hydrate composite coatings demonstrate interesting properties for materials with potential self-healing characteristics, despite a slight reduction in corrosion resistance (Winiarski et al., 2020).
Photoluminescence in Nanocrystals
Cerium molybdenum oxide (Ce2(MoO4)3) nanocrystals synthesized via microwave-hydrothermal/solvothermal methods exhibit distinct photoluminescent properties, making them suitable for applications in optical and photonic technologies (Maisang et al., 2018).
Ion Adsorption for Environmental Applications
Hydrous cerium oxide demonstrates high adsorption capabilities for various ions, suggesting its utility in environmental applications, such as decontaminating radioactive liquid wastes (Nilchi et al., 2009).
Safety And Hazards
Cerium Molybdenum Oxide may cause eye irritation, conjunctivitis, ulceration, and corneal abnormalities . It may cause mild skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
Cerium Molybdenum Oxide futures have been introduced by CME Group, allowing you to forward hedge your molybdenum price risk using a centrally cleared, cash-settled financial instrument . Demand for Cerium Molybdenum Oxide is expected to grow, particularly from clean energy sectors such as wind, hydrogen, and other green technologies .
特性
CAS番号 |
13454-70-1 |
|---|---|
製品名 |
CERIUM MOLYBDENUM OXIDE |
分子式 |
Ce2Mo3O12 |
分子量 |
760.04 |
同義語 |
CERIUM MOLYBDENUM OXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



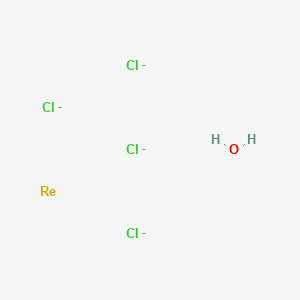
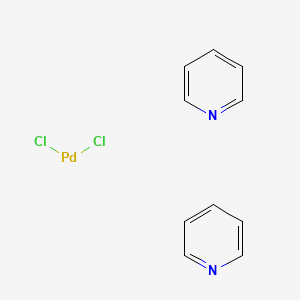

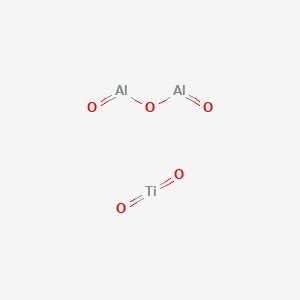
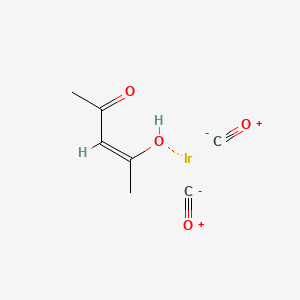
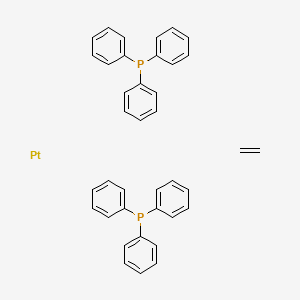
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
